molecular formula C17H19Cl2N7O B1673099 Pyrazolopyridine analog CAS No. 383150-41-2

Pyrazolopyridine analog

Cat. No. B1673099
CAS RN: 383150-41-2
M. Wt: 408.3 g/mol
InChI Key: RNSLRQNDXRSASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolopyridines are common scaffolds in various bioactive compounds, which have several therapeutic effects and unique pharmacological properties . They are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

Pyrazolopyridine derivatives can be synthesized using an environmentally friendly silica-based nanocomposite as a multifunctional catalytic system . This novel heterogeneous nanocomposite, named Alg@SBA-15/Fe3O4 (Alg stands for alginic acid), was prepared in several steps . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The structures of Pyrazolopyridine analogs were crystallized in monoclinic and triclinic systems with space groups P21/n and P1, respectively . Theoretical calculations were performed at the DFT/B3LYP level for the optimized geometries .


Chemical Reactions Analysis

The substitution patterns of 1H-pyrazolo[3,4-b]pyridines establish the type of substituents mainly used at positions N1, C3, C4, C5, and C6 .


Physical And Chemical Properties Analysis

Intermolecular interactions within the crystal structures of the compounds were explored through Hirshfeld surface analysis, which revealed the notable presence of hydrogen bonding and hydrophobic interactions .

Scientific Research Applications

Anticancer Applications

Pyrazolopyridine analogs, particularly pyrazoloacridines, have been studied for their anticancer properties. These compounds have shown selectivity against solid tumors in vitro, exhibiting promising activity against human tumor cell lines originating from breast, colon, or lung. Notably, pyrazoloacridines have demonstrated superior activity in stem cell clonogenic assays against primary human tumors, highlighting their potential clinical usefulness in treating solid tumors. These compounds are characterized by their selective cytotoxicity to hypoxic cells, a feature that may stem from their reducible nitro function. They also display potency against noncycling cells, which is consistent with their ability to inhibit RNA synthesis more effectively than DNA synthesis, suggesting a novel mechanism of action against tumors (Sebolt et al., 1987).

Antimicrobial and Antitumor Screening

Pyrazolopyridine analogs have been synthesized and evaluated for their antimicrobial efficacy against a variety of pathogens, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus fumigatus, and Aspergillus flavus. Certain compounds within this class have shown notable broad-spectrum antimicrobial activity. Furthermore, these analogs have been subjected to antiquorum-sensing efficacy assessment and in vitro antitumor assays against liver (HepG2), breast (MCF-7), and cervix (Hela) cancer cells, with several demonstrating significant antitumor activity. This highlights the potential of pyrazolopyridine derivatives as candidates for further exploration in the development of new antimicrobial and anticancer therapies (El-Gohary & Shaaban, 2018).

Neuropharmacological Effects

Pyrazolopyridines, including etazolate and cartazolate, have demonstrated significant modulatory effects on the GABA/benzodiazepine receptor complex, illustrating their potential for neuropharmacological applications. These compounds directly stimulate [3H]flunitrazepam binding by increasing the affinity of [3H]flunitrazepam for its binding sites. This activity is influenced by the presence of specific anions and is inhibited by certain GABA antagonists, suggesting that pyrazolopyridines act at a site closely related to GABA receptor-regulated chloride ion channels. This property could be relevant in the development of novel treatments for disorders related to GABAergic dysfunction (Supavilai & Karobath, 1981).

Cryptosporidiosis Treatment

The pyrazolopyridine derivative KDU731 has emerged as a promising candidate for the treatment of diarrhea caused by Cryptosporidium, particularly in young children in resource-limited settings. As a PI(4) kinase inhibitor, KDU731 has shown the ability to block Cryptosporidium infection effectively in vitro and in vivo, reducing oocyst shedding, diarrhea, and dehydration in neonatal calves. This suggests the potential of pyrazolopyridine derivatives in addressing global health challenges associated with Cryptosporidium infections (Ward, 2017).

Mechanism of Action

Target of Action

Pyrazolopyridine analogs have been found to target the viral protein 2C . This protein is crucial for the life cycle of certain viruses, including Enteroviruses D68, A71, and Coxsackievirus B3 . These viruses are known to cause a range of diseases in humans, from respiratory illnesses to neurological complications . Pyrazolopyridine analogs have also been reported to interact with various targets including tubulin, EGFR, CDK, BTK, and DNA .

Mode of Action

It is suggested that these molecules interact with their targets, leading to changes that inhibit the function of the target proteins . For instance, when targeting the viral protein 2C, pyrazolopyridine analogs may interfere with the protein’s function, thereby inhibiting the replication of the virus .

Biochemical Pathways

The biochemical pathways affected by pyrazolopyridine analogs depend on the specific targets of these compounds. For example, when interacting with the viral protein 2C, these compounds may affect the viral replication pathway . When interacting with other targets such as tubulin, EGFR, CDK, BTK, and DNA, they may affect various cellular pathways related to cell division, signal transduction, and DNA replication .

Result of Action

The result of the action of pyrazolopyridine analogs is the inhibition of the function of their targets, leading to the desired therapeutic effects. For instance, by inhibiting the function of the viral protein 2C, these compounds can potentially prevent the replication of certain viruses, thereby treating the diseases caused by these viruses .

Future Directions

The Alg@SBA-15/Fe3O4 nanocomposite deserves more attention due to its non-toxicity, ease of preparation, good recyclability, and its high catalytic efficiency . This study contributes to the advancement of kinase inhibitor research and offers potential avenues for the development of new therapeutic agents for cancer treatment .

Biochemical Analysis

Biochemical Properties

Pyrazolopyridine analogs interact with a variety of enzymes and proteins. For instance, they have been studied as inhibitors of phosphodiesterase 3A (PDE3A), a major subtype in platelets involved in the cAMP regulation pathway of platelet aggregation . The compounds establish hydrogen bonds with catalytic amino acids within the PDE3A active site .

Cellular Effects

The effects of Pyrazolopyridine analogs on cells are largely dependent on the specific analog and its interactions with cellular proteins. For example, as PDE3A inhibitors, they can influence cell function by modulating the cAMP regulation pathway and thus affecting platelet aggregation .

Molecular Mechanism

At the molecular level, Pyrazolopyridine analogs exert their effects through binding interactions with biomolecules and potential enzyme inhibition or activation. For instance, in the case of PDE3A, the analogs adopt similar orientations within the active site, establishing hydrogen bonds with catalytic amino acids .

properties

IUPAC Name

1-(2,6-dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl)amino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N7O/c1-8(2)11-7-14(22-16-15(11)9(3)25-26(16)4)23-24-17(27)20-10-5-12(18)21-13(19)6-10/h5-8H,1-4H3,(H,22,23)(H2,20,21,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSLRQNDXRSASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)NNC(=O)NC3=CC(=NC(=C3)Cl)Cl)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436982
Record name Jte 013
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

383150-41-2
Record name Jte 013
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JTE-013
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolopyridine analog
Reactant of Route 2
Reactant of Route 2
Pyrazolopyridine analog
Reactant of Route 3
Reactant of Route 3
Pyrazolopyridine analog
Reactant of Route 4
Pyrazolopyridine analog
Reactant of Route 5
Pyrazolopyridine analog
Reactant of Route 6
Reactant of Route 6
Pyrazolopyridine analog

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.